molecular formula C10H12OS B8001621 S-2,3-Dimethylphenylthioacetate

S-2,3-Dimethylphenylthioacetate

Cat. No.: B8001621
M. Wt: 180.27 g/mol
InChI Key: AMMIZSGABDSCKY-UHFFFAOYSA-N
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Description

S-2,3-Dimethylphenylthioacetate is an organosulfur compound characterized by a thioacetate functional group (-S-CO-O-) attached to a 2,3-dimethylphenyl ring. Thioacetates are known for their roles in agrochemicals, pharmaceuticals, and odorant formulations, often serving as intermediates or active ingredients due to their hydrolytic stability and reactivity .

Properties

IUPAC Name

S-(2,3-dimethylphenyl) ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c1-7-5-4-6-10(8(7)2)12-9(3)11/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMIZSGABDSCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)SC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2,3-Dimethylphenylthioacetate typically involves the reaction of 2,3-dimethylphenol with thioacetic acid in the presence of a catalyst. One common method is the use of acid chlorides and thiols under basic conditions to form the thioester linkage. The reaction can be carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

S-2,3-Dimethylphenylthioacetate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thioester can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The thioester can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted by nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nucleophiles like amines or alcohols, often in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various thioester derivatives depending on the nucleophile used.

Scientific Research Applications

S-2,3-Dimethylphenylthioacetate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form stable thioester linkages.

    Materials Science: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of S-2,3-Dimethylphenylthioacetate involves the formation of thioester linkages, which are stable and resistant to hydrolysis under physiological conditions. This stability makes it useful in various applications where a durable bond is required. The sulfur atom in the thioester group can also participate in redox reactions, making it a versatile compound in chemical synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate (CAS: 66883-42-9)
  • Molecular Formula : C₁₅H₁₃Cl₂O₄S
  • Key Features: Contains a phenoxyacetate backbone with 2,3-dichloro and thiophene-2-carbonyl substituents. Higher molecular weight and polarity compared to S-2,3-Dimethylphenylthioacetate due to chlorine and thiophene groups.
  • Applications: Likely used in organic synthesis or as a bioactive intermediate.
2.2. Benzilic Acid (2-Hydroxy-2,2-diphenylacetic acid, CAS: 76-93-7)
  • Molecular Formula : C₁₄H₁₂O₃
  • Key Features: A diphenylacetic acid derivative with a hydroxyl group. Polar and acidic due to the carboxylic acid group, contrasting with the non-acidic thioester group in this compound.
  • Applications : Used in chemical synthesis (e.g., anticholinergic drugs) and as a precursor for esters. Its solubility in water and alcohols differs significantly from thioacetates, which are more lipid-soluble .
2.3. Sample S-2 (Odorant Study Reference)
  • Context : In a study on odorants in fish feeds, "S-2" refers to a sample with 72 olfactorily detected compounds, of which 55 overlapped with other samples (S-1, S-3, S-4) .
  • Comparison :
    • If this compound corresponds to "S-2" in this study, its odorant profile is less complex than S-1 (78 compounds) but more than S-4 (67 compounds).
    • The dimethylphenyl group may contribute to unique volatile organic compounds (VOCs) compared to analogs with chlorine or thiophene groups.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Key Substituents Odorant Compounds Detected (if applicable) Likely Applications
This compound C₁₀H₁₂O₂S 2,3-dimethylphenyl, thioacetate 72 (inferred from S-2 sample) Agrochemicals, odorants
Ethyl-[4-(thienylketo)-2,3-DCPE C₁₅H₁₃Cl₂O₄S 2,3-dichloro, thiophene-carbonyl N/A Pharmaceuticals, pesticides
Benzilic Acid C₁₄H₁₂O₃ Diphenyl, hydroxyl, carboxylic N/A Drug synthesis, organic chemistry

Key Research Findings

  • Odorant Complexity : this compound (as sample S-2) shares 55 odorant compounds with other samples, suggesting overlapping volatile profiles in aquaculture applications. Unique compounds may arise from its dimethylphenyl group .
  • Structural Influence on Reactivity : Thioacetates like this compound are less prone to hydrolysis than acetates (e.g., Benzilic Acid derivatives), enhancing their stability in hydrophobic environments .

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